molecular formula C7H10ClN3O2 B1447924 methyl 2-[4-(2-chloroethyl)-1H-1,2,3-triazol-1-yl]acetate CAS No. 1423025-47-1

methyl 2-[4-(2-chloroethyl)-1H-1,2,3-triazol-1-yl]acetate

Cat. No. B1447924
M. Wt: 203.62 g/mol
InChI Key: QAVGVMOXEJHIBQ-UHFFFAOYSA-N
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Description

“Methyl 2-[4-(2-chloroethyl)-1H-1,2,3-triazol-1-yl]acetate” is a chemical compound with the molecular formula C7H10ClN3O2 . It’s a derivative of imidazole, a class of organic compounds that are part of many important biomolecules, such as histidine and the purines .


Molecular Structure Analysis

The molecular structure of this compound includes a 1H-1,2,3-triazol-1-yl ring attached to a 2-chloroethyl group and an acetate group. The molecular weight of this compound is 203.63 .

Scientific Research Applications

Corrosion Inhibition

The derivatives of 1,2,3-triazole, specifically Methyl 2-(benzamido)-2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate (MBPTA) and Methyl 2-(benzamido)-2-(4-p-tolyl-1H-1,2,3-triazol-1-yl) acetate (MBTTA), are studied for their corrosion inhibition properties on mild steel in sulphuric acid solutions. These compounds are mixed-type inhibitors, with MBTTA showing higher effectiveness than MBPTA. The inhibition efficiencies of these compounds are well explained by frontier molecular orbital theory (Elazhary et al., 2019).

Synthesis and Characterization

Triazole derivatives containing α-ketoester functionality have been synthesized, spectroscopically characterized, and studied using X-ray diffraction. Their intermolecular interactions, analyzed through Hirshfeld surface analysis and DFT calculations, reveal significant π-hole tetrel bonding interactions. The nucleophilic/electrophilic nature of the –COOEt and –CO– groups in these derivatives is influenced by ring substituents, affecting the energy of the C⋯O tetrel bond (Ahmed et al., 2020).

Continuous-Flow Synthesis

An efficient, metal-free, and environmentally benign process for synthesizing 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions has been developed. This method offers high selectivity and yield, avoiding the need for isolation steps and handling highly energetic intermediates safely (Tortoioli et al., 2020).

properties

IUPAC Name

methyl 2-[4-(2-chloroethyl)triazol-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3O2/c1-13-7(12)5-11-4-6(2-3-8)9-10-11/h4H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVGVMOXEJHIBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=C(N=N1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-[4-(2-chloroethyl)-1H-1,2,3-triazol-1-yl]acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-[4-(2-chloroethyl)-1H-1,2,3-triazol-1-yl]acetate
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methyl 2-[4-(2-chloroethyl)-1H-1,2,3-triazol-1-yl]acetate

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